molecular formula C25H24N6O3S B11270487 N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide

Cat. No.: B11270487
M. Wt: 488.6 g/mol
InChI Key: LOUIBGWQXWEMJT-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core, which is known for its biological activity and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Attachment of the phenyl group: This step often involves palladium-catalyzed cross-coupling reactions.

    Introduction of the thioacetamide moiety: This can be done through nucleophilic substitution reactions.

    Attachment of the 3,4-dimethoxyphenethyl group: This step may involve alkylation reactions under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield corresponding alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or tool.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research.

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide involves its interaction with specific molecular targets and pathways. The pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine core is known to interact with various enzymes and receptors, potentially modulating their activity. This can lead to changes in cellular processes, such as cell proliferation, apoptosis, and signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenethyl)-6-phenylpteridin-4-amine
  • Pyrazolo[3,4-d]pyrimidine derivatives

Uniqueness

N-(3,4-dimethoxyphenethyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide stands out due to its unique combination of structural features, which may confer distinct biological activities and therapeutic potential

Properties

Molecular Formula

C25H24N6O3S

Molecular Weight

488.6 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,4,7,10-pentaen-5-yl)sulfanyl]acetamide

InChI

InChI=1S/C25H24N6O3S/c1-33-21-9-8-17(14-22(21)34-2)10-11-26-23(32)16-35-25-28-27-24-20-15-19(18-6-4-3-5-7-18)29-31(20)13-12-30(24)25/h3-9,12-15H,10-11,16H2,1-2H3,(H,26,32)

InChI Key

LOUIBGWQXWEMJT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CSC2=NN=C3N2C=CN4C3=CC(=N4)C5=CC=CC=C5)OC

Origin of Product

United States

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